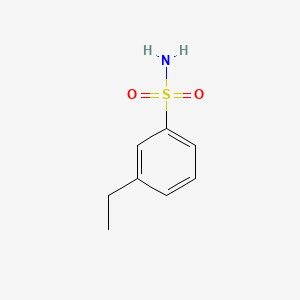
N-(3-aminopropyl)-4-methylbenzenesulfonamide
描述
N-(3-aminopropyl)-4-methylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group and an aminopropyl chain
作用机制
Target of Action
N-(3-aminopropyl)-4-methylbenzenesulfonamide is a complex compound with a diverse range of potential targets. One of the primary targets of this compound is the Histone acetyltransferase KAT2B . This enzyme plays a crucial role in the regulation of transcription and is involved in cellular processes such as differentiation, proliferation, and apoptosis .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby modulating its activity
Biochemical Pathways
The compound’s interaction with Histone acetyltransferase KAT2B suggests that it may affect gene expression and cellular signaling pathways . It may also influence the polyamine metabolic pathway , as suggested by its structural similarity to polyamines . Polyamines are involved in various cellular processes, including cell growth, differentiation, and response to stress .
Pharmacokinetics
Similar compounds are known to have diverse absorption, distribution, metabolism, and excretion (adme) profiles . The compound’s bioavailability, half-life, and clearance rate are factors that would influence its pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential targets and pathways. It may influence gene expression, cellular signaling, and metabolic processes . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The general reaction scheme is as follows:
4-methylbenzenesulfonyl chloride+3-aminopropylamine→this compound+HCl
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production of this compound.
化学反应分析
Types of Reactions
Substitution Reactions: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring or the aminopropyl chain.
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, thiols, amines.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfonic acids, while nucleophilic substitution could produce various substituted sulfonamides.
科学研究应用
Chemistry
In chemistry, N-(3-aminopropyl)-4-methylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its ability to form stable bonds with various substrates makes it useful in coatings and adhesives.
相似化合物的比较
Similar Compounds
- N-(3-aminopropyl)-4-methylbenzenesulfonamide
- N-(2-aminopropyl)-4-methylbenzenesulfonamide
- N-(3-aminopropyl)-4-chlorobenzenesulfonamide
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the benzene ring can affect its electronic properties and steric hindrance, differentiating it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
属性
IUPAC Name |
N-(3-aminopropyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKXMJPJALYMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572840 | |
| Record name | N-(3-Aminopropyl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56125-49-6 | |
| Record name | N-(3-Aminopropyl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N-(3-aminopropyl)-4-methylbenzenesulfonamide influence its coordination geometry with copper(II) ions?
A: this compound (TstnH) possesses both amine and sulfonamide groups capable of interacting with metal ions. [] The research highlights that the strong intermolecular hydrogen bonding between these functional groups in the [Cu(Tstn)2] complex dictates the copper(II) coordination geometry. [] This strong hydrogen bonding network creates an "entatic state," forcing the copper center into an energetically less favorable geometry, similar to how protein structures influence metal active sites in enzymes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)



![2-Chlorobenzo[d]thiazol-6-ol](/img/structure/B1356116.png)

![[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt](/img/structure/B1356120.png)





